N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride is a hydrochloride salt of a tertiary amine containing a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety. The sulfone group (1,1-dioxide) enhances polarity and stability, making it distinct from simple alkylamine hydrochlorides. This compound is structurally characterized by a propylamine chain linked to a sulfolane ring, with the amine group protonated as a hydrochloride salt. Such derivatives are often utilized in pharmaceutical research as intermediates or bioactive molecules due to their solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1,1-dioxo-N-propylthiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHWQJONYDTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in a 1,1-dioxidotetrahydrothiophene intermediate.
Amine Substitution: The intermediate is then reacted with propylamine under controlled conditions to introduce the propylamine side chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfone group.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where the propylamine side chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Further oxidized sulfone derivatives.
Reduction Products: Reduced forms such as sulfides.
Substitution Products: Compounds with different alkyl or acyl groups replacing the propylamine side chain.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug candidates.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The propylamine side chain enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related hydrochlorides with variations in substituents or core moieties:
Physicochemical Properties
- Polarity and Solubility : The sulfone group in the target compound increases polarity compared to n-propylamine hydrochloride, likely enhancing water solubility. Morpholine or methoxypropyl substituents in analogues further modify solubility and lipophilicity .
- Thermal Stability : Simple alkylamine hydrochlorides like n-propylamine hydrochloride exhibit well-defined melting points (157–158°C) , while sulfolane-containing derivatives may decompose at lower temperatures due to complex hydrogen-bonding networks .
Biological Activity
N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride, with the CAS number 483967-52-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₇H₁₆ClNO₂S
- Molecular Weight : 213.72 g/mol
- Structural Characteristics : The compound features a tetrahydrothienyl ring with a propylamine substituent, which contributes to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with various receptor systems. Preliminary studies suggest that it may act as an agonist at certain opioid receptors, particularly the μ-opioid receptor (MOR), which is known for its role in pain modulation and analgesia.
1. Analgesic Properties
Research has indicated that compounds similar to this compound exhibit significant anti-nociceptive effects. For instance, studies involving related compounds have demonstrated effective pain relief in animal models through MOR activation.
| Compound | ED50 (mg/kg) | Brain Concentration (ng/g) |
|---|---|---|
| Compound 45 | 1.059 | 7424 |
| Compound 46 | - | 11696 |
These compounds were assessed using the tail-flick test in wild-type mice, highlighting their potential for lead optimization in pain management therapies .
2. Potential Side Effects
While the analgesic effects are promising, the use of MOR agonists is often associated with adverse effects such as respiratory depression and dependence. This necessitates further investigation into the safety profile of this compound to mitigate these risks.
3. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For example, alterations to the tetrahydrothienyl moiety can enhance binding affinity and selectivity towards opioid receptors. These findings are crucial for designing more effective analgesics with fewer side effects .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound. These derivatives were tested for their binding affinity to MOR and their subsequent analgesic efficacy in vivo. The results indicated that specific modifications could significantly improve therapeutic outcomes while reducing adverse effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylamine hydrochloride, and which analytical techniques are critical for verifying its structural integrity and purity?
- Answer : The compound can be synthesized via Mannich-type reactions , where n-propylamine hydrochloride reacts with tetrahydrothiophene-3-one derivatives and formaldehyde under acidic reflux conditions . For purification, recrystallization from methanol-acetone mixtures is recommended. Structural confirmation requires 1H/13C NMR to identify the tetrahydrothienyl sulfone moiety (δ 3.2–3.8 ppm for sulfone protons) and propylamine substitution (δ 1.4–1.6 ppm for CH2 groups). HPLC (C18 column, phosphate buffer-acetonitrile mobile phase) ensures purity ≥99%, as per pharmacopeial standards for related hydrochloride salts .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions compared to its free base?
- Answer : The hydrochloride salt significantly enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Stability studies show the salt remains intact for >6 months at −20°C, while the free base degrades under humid conditions (≥40% relative humidity) within 30 days due to hygroscopicity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data across different assay systems (e.g., radioligand displacement vs. SPR)?
- Answer : Discrepancies may arise from assay-specific artifacts. Use orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of labeling effects. For SPR, optimize immobilization pH (5.5–6.5) to avoid protonation of primary amines, which disrupts carbodiimide-based coupling chemistry . Validate results with cellular dielectric spectroscopy to assess target engagement in native membrane environments .
Q. How can computational modeling guide the optimization of pharmacokinetic properties while maintaining target affinity?
- Answer : Molecular dynamics simulations (AMBER force field) predict conformational stability of the sulfone-propylamine scaffold in allosteric binding pockets. For metabolic stability, introduce steric hindrance (e.g., cyclopropylmethyl groups) via reductive amination to block CYP3A4-mediated N-dealkylation, a strategy validated in lithocholic acid derivatives . Prioritize synthetic analogs with calculated LogP <3.5 to balance lipophilicity and solubility .
Methodological Considerations
- Synthetic Optimization : Replace formaldehyde with paraformaldehyde in Mannich reactions to control reaction kinetics and reduce side products .
- Analytical Cross-Validation : Combine LC-MS/MS (MRM transitions m/z 172→136) with ion chromatography to quantify residual chloride content (<0.1% w/w) in the hydrochloride salt .
- Data Reproducibility : Standardize assay buffers (e.g., 10 mM PBS with 0.01% Tween-20) to minimize variability in IC50 measurements across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
